molecular formula C28H31NO3 B016474 (E)-4-Acetoxy Tamoxifen CAS No. 76117-70-9

(E)-4-Acetoxy Tamoxifen

Cat. No.: B016474
CAS No.: 76117-70-9
M. Wt: 429.5 g/mol
InChI Key: SGKPMDROJNZRQJ-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties.

Mechanism of Action

Target of Action

(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .

Mode of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .

Biochemical Pathways

Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Pharmacokinetics

The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .

Result of Action

The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .

Action Environment

The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .

Biochemical Analysis

Biochemical Properties

(E)-4-Acetoxy Tamoxifen plays a crucial role in various biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2D6 and CYP3A4, which are responsible for its metabolism. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. Additionally, this compound interacts with proteins such as sex hormone-binding globulin (SHBG), affecting its levels and activity .

Cellular Effects

This compound exerts significant effects on various cell types, particularly breast cancer cells. It influences cell function by modulating cell signaling pathways, including the estrogen receptor signaling pathway. This modulation leads to changes in gene expression, affecting cellular processes such as proliferation, apoptosis, and differentiation. In breast cancer cells, this compound inhibits cell growth and induces apoptosis, thereby exerting its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, where it acts as an antagonist in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can influence the activity of various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism and the formation of active metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-proliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and reproductive toxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into active metabolites, which can exert both anti-estrogenic and estrogen-like effects. The compound also interacts with glucuronidation enzymes, such as UGT2B7, which facilitate its excretion. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of 4-hydroxytamoxifen. The process begins with the preparation of 4-hydroxytamoxifen, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: (E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of tamoxifen, each with unique pharmacological properties .

Scientific Research Applications

(E)-4-Acetoxy Tamoxifen has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tamoxifen: The parent compound, widely used in breast cancer treatment.

    4-Hydroxytamoxifen: A metabolite of tamoxifen with potent anti-estrogenic activity.

    Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.

Uniqueness: (E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties, such as increased stability and potency, compared to its parent compound and other similar SERMs. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPMDROJNZRQJ-BYYHNAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-Acetoxy Tamoxifen
Reactant of Route 2
Reactant of Route 2
(E)-4-Acetoxy Tamoxifen
Reactant of Route 3
(E)-4-Acetoxy Tamoxifen
Reactant of Route 4
(E)-4-Acetoxy Tamoxifen
Reactant of Route 5
Reactant of Route 5
(E)-4-Acetoxy Tamoxifen
Reactant of Route 6
Reactant of Route 6
(E)-4-Acetoxy Tamoxifen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.